![molecular formula C18H21N3O3 B2692180 N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-84-1](/img/structure/B2692180.png)

N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

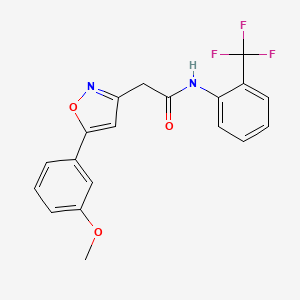

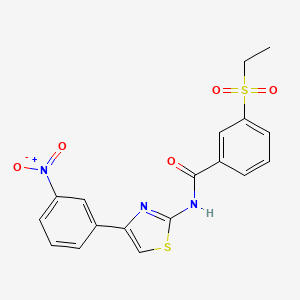

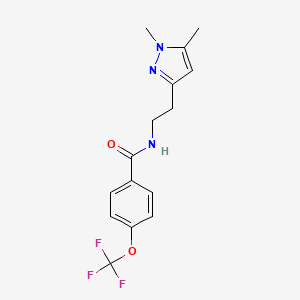

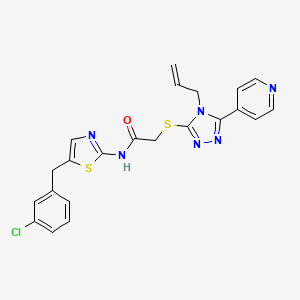

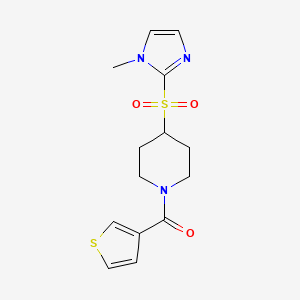

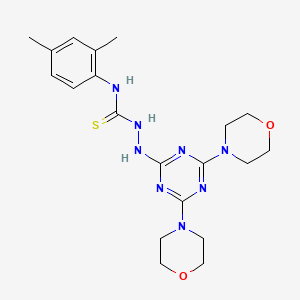

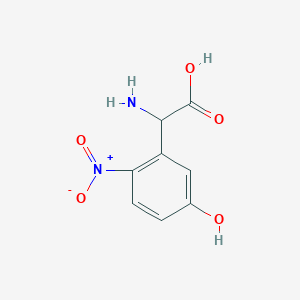

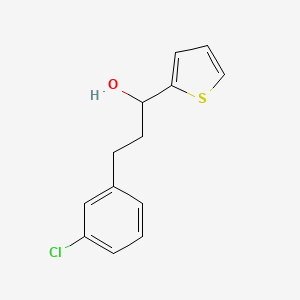

“N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a small molecule . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids . The compound contains a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis and modification of this compound can involve nucleophilic addition-cyclization processes. This approach has been demonstrated to be efficient in accessing functionalized pyrido- and pyrrolo.Molecular Structure Analysis

The molecular structure of this compound is characterized by its conformational preferences, which can be influenced by the specific array of functional groups present. The compound has a chemical formula of C10H13N3O2S and an average weight of 239.294 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of this compound can include nucleophilic addition-cyclization processes. These processes have been demonstrated in the efficient asymmetric approach to access functionalized pyrido- and pyrrolo.Physical And Chemical Properties Analysis

The compound is a small molecule with a chemical formula of C10H13N3O2S . It has an average weight of 239.294 and a monoisotopic weight of 239.072847365 .Scientific Research Applications

Catalyst-Free Synthesis of Pyrroloquinoline Derivatives

This research presents a simple and environmentally friendly catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates. The process is tolerant to air and produces water as the only byproduct, showcasing a method that could be applicable to the synthesis of compounds similar to N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, potentially offering insights into its synthesis and applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Biodegradation of Quinoline Compounds

This study explores the biodegradation of quinoline, a structure related to quinoxalines, highlighting the use of endogenous electron donors to accelerate the biodegradation and oxidation of recalcitrant heterocyclic compounds. The findings may have implications for environmental remediation techniques and offer a perspective on the biodegradability of complex heterocyclic compounds like N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (Bai et al., 2015).

Synthesis and Evaluation of Quinoline Derivatives

Research on the synthesis of functionalized aminoquinolines, using novel synthetic intermediates, provides valuable insights into the chemical properties and potential biological activities of quinoline derivatives. Such methodologies and evaluations might be relevant for understanding the properties and applications of N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide in various biological contexts (Vandekerckhove et al., 2015).

Discovery of Cyclopentaquinoline Analogues

The synthesis and biological assessment of cyclopentaquinoline derivatives, aiming at the treatment of Alzheimer’s disease, demonstrate the potential therapeutic applications of complex quinoline derivatives. This research could hint at the possible applications of N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide in neurodegenerative disease research and treatment (Czarnecka et al., 2019).

Safety and Hazards

Future Directions

The pyrrolopyrazine structure, which is present in this compound, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

N-cyclopentyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-15-10-12-9-14(8-11-4-3-7-21(15)16(11)12)20-18(24)17(23)19-13-5-1-2-6-13/h8-9,13H,1-7,10H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRMNKNQYJGYFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)

![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2692106.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)

![1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one](/img/structure/B2692116.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)